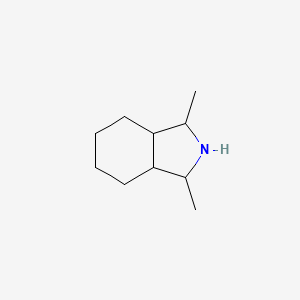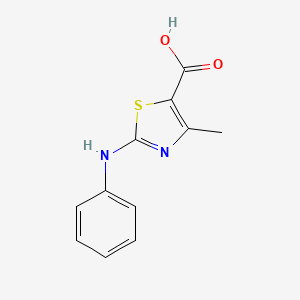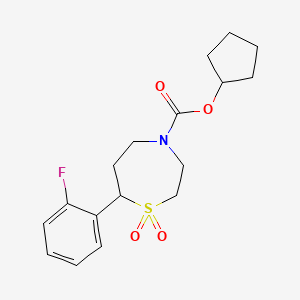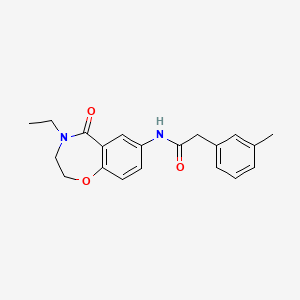
1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole” is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .科学的研究の応用
Structural Analysis
Research on derivatives of 1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole provides insights into their structural properties. For instance, a study by Shang et al. (2012) explored the non-planar structure of the octahydro-1H-isoindole ring, noting its chair and envelope conformations (Shang, Xu, Zheng, & Zhang, 2012). Additionally, Cheng et al. (2022) investigated the crystal structure and Hirshfeld surface analysis of related compounds, highlighting the importance of molecular geometry in understanding their properties (Cheng, Gao, Huang, & Meng, 2022).
Spin Trapping Properties
The compound has been studied for its potential in spin trapping applications. Hatano et al. (2010) synthesized a derivative that demonstrated strong and stable electron spin resonance (ESR) signals, suggesting its utility in spin trapping studies (Hatano, Miyoshi, Sato, Ito, Ogata, & Kijima, 2010).
Reactivity and Synthesis
Studies also focus on the reactivity of derivatives and the development of new synthetic methods. Maas et al. (2004) examined the reactivity of tetracyclic iminium salts derived from isoindole, contributing to a better understanding of their interactions with nucleic acids (Maas, Herz, Scheppach, Susanne, & Schneider, 2004).
Pharmacological Research
In pharmacological research, Kossakowski et al. (2004) synthesized derivatives with potential β-adrenolytic activity, indicating their relevance in the development of new drugs (Kossakowski & Raszkiewicz, 2004).
Binding Studies
Further, Kossakowski et al. (2004) explored the binding affinity of derivatives to serotonin and dopamine receptors, which is significant in the context of neurological and psychiatric disorders (Kossakowski, Raszkiewicz, Bugno, & Bojarski, 2004).
Molecular Interactions
The work by Tariq et al. (2010) on dimethylphenyl derivatives emphasized the importance of understanding molecular interactions, such as weak C—H⋯O and C—H⋯π interactions, in the context of molecular design and synthesis (Tariq, Noreen, Tahir, Ahmad, & Fayyaz-ur-Rehman, 2010).
Tautomerism Studies
Spiessens and Anteunis (2010) conducted an NMR study on the tautomerism of phthalic imidine derivatives, providing insights into the dynamic equilibrium of these molecules (Spiessens & Anteunis, 2010).
Antitubercular Potential
Khan et al. (2017) synthesized novel indole derivatives with potential antitubercular activity, suggesting the therapeutic applications of these compounds (Khan, War, Kumar, Sheikh, Saxena, & Das, 2017).
Catalytic Applications
Cheng et al. (2021) developed a palladium-catalyzed method for synthesizing derivatives, emphasizing the catalytic potential of these compounds in organic synthesis (Cheng, Meng, Wang, Zhao, Wang, & Ji, 2021).
Sensor Development
Zamani et al. (2006) investigated the use of a derivative as a neutral carrier in a PVC membrane-based sensor for barium ions, highlighting its application in environmental monitoring and analysis (Zamani, Abedini-Torghabeh, & Ganjali, 2006).
Supramolecular Chemistry
Trujillo-Ferrara et al. (2006) examined the supramolecular structures of butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts, contributing to the understanding of molecular interactions and crystal engineering (Trujillo-Ferrara, Santillán-Baca, Farfán-García, Padilla-Martínez, & García-Báez, 2006).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,3-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-7-9-5-3-4-6-10(9)8(2)11-7/h7-11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPKEBRRTVRLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCCC2C(N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2367134.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2367135.png)
![N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2367137.png)
![N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2367140.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]propanamide](/img/structure/B2367142.png)

![3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2367145.png)
![6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2367148.png)

![N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2367150.png)

![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2367153.png)
![2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2367154.png)

